
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% (2-CMPP) is an organic compound that is widely used in the scientific research community. It is a phenolic compound with a molecular weight of 216.6 g/mol and a melting point of 91-94 °C. 2-CMPP is a white crystalline solid with a faint odor and is soluble in organic solvents such as methanol, ethanol, and acetone. It is a useful reagent for a variety of organic synthesis reactions and is used in a variety of scientific research applications.
科学的研究の応用
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a building block for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides. It is also used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals.
作用機序
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is a phenolic compound and its mechanism of action is based on the ability of its aromatic ring to act as a Lewis acid or a Brønsted acid. This allows it to act as a catalyst and promote various organic reactions, such as the formation of polymers. It can also act as a nucleophile and react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been found to have anti-inflammatory and anti-cancer effects. Additionally, it has been found to have an inhibitory effect on the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in common organic solvents such as methanol and ethanol. Additionally, it is not very reactive and may require the use of a catalyst for some reactions.
将来の方向性
In the future, 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% could be used in the development of more effective drugs for the treatment of various diseases. It could also be used in the development of new polymers for use in a variety of applications. Additionally, it could be used in the development of new materials for use in the medical and pharmaceutical fields. Additionally, it could be used in the development of new catalysts for organic reactions and in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
合成法
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by a two-step reaction process. The first step involves the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with sodium hydroxide to form 4-chloro-3-methoxybenzene-1-sulfonamide. This reaction is carried out in aqueous medium at room temperature. The second step involves the reaction of the sulfonamide with phenol in the presence of acetic anhydride and sulfuric acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%. This reaction is carried out at reflux temperature.
特性
IUPAC Name |
methyl 2-chloro-4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJPOKFNWXGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683626 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-56-3 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

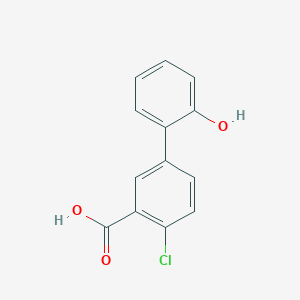
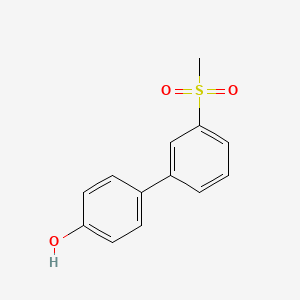

![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)
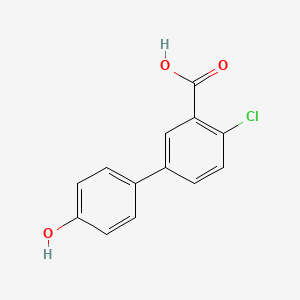

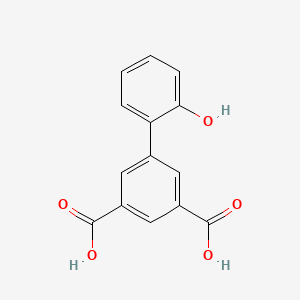



![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
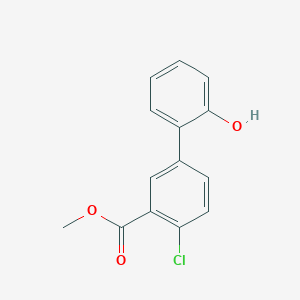
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)